molecular formula C11H15ClN4O2 B14013465 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione CAS No. 7464-79-1

3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione

Cat. No.: B14013465
CAS No.: 7464-79-1
M. Wt: 270.71 g/mol
InChI Key: HXLDDLPPNWVGLL-UHFFFAOYSA-N
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Description

3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are purine bases found in most human body tissues and fluids, as well as in other organisms. This compound is structurally related to other well-known xanthines such as caffeine and theophylline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione typically involves the alkylation of 8-chloro-1,7-dimethylxanthine with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .

Scientific Research Applications

3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in respiratory and cardiovascular conditions.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

    Theobromine: 3,7-Dimethylxanthine

Uniqueness

Compared to these similar compounds, 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione has unique structural features, such as the butyl group and the chlorine atom, which confer distinct chemical and biological properties. These differences can influence its solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

7464-79-1

Molecular Formula

C11H15ClN4O2

Molecular Weight

270.71 g/mol

IUPAC Name

3-butyl-8-chloro-1,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H15ClN4O2/c1-4-5-6-16-8-7(14(2)10(12)13-8)9(17)15(3)11(16)18/h4-6H2,1-3H3

InChI Key

HXLDDLPPNWVGLL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C

Origin of Product

United States

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